molecular formula C14H14ClFN2OS B14809711 (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride

Cat. No.: B14809711
M. Wt: 312.8 g/mol
InChI Key: DWQBTRYZGWWLLB-MERQFXBCSA-N
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Description

“(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride” is a chiral small molecule characterized by a thiazole core substituted with a pyrrolidine ring and a 4-fluorophenyl ketone group. The hydrochloride salt enhances aqueous solubility, making it suitable for formulation in preclinical studies. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL, which is widely employed for small-molecule refinement .

The thiazole-pyrrolidine scaffold is common in drug discovery due to its ability to mimic peptide bonds and engage in hydrogen bonding. The 4-fluorophenyl group improves metabolic stability and lipophilicity, balancing bioavailability and target binding.

Properties

Molecular Formula

C14H14ClFN2OS

Molecular Weight

312.8 g/mol

IUPAC Name

(4-fluorophenyl)-[2-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-4-yl]methanone;hydrochloride

InChI

InChI=1S/C14H13FN2OS.ClH/c15-10-5-3-9(4-6-10)13(18)12-8-19-14(17-12)11-2-1-7-16-11;/h3-6,8,11,16H,1-2,7H2;1H/t11-;/m0./s1

InChI Key

DWQBTRYZGWWLLB-MERQFXBCSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F.Cl

Canonical SMILES

C1CC(NC1)C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method employs α-haloketones and thioureas to construct the thiazole ring. For this compound, methyl 3-chloro-2,4-dioxo-4-(4-fluorophenyl)butanoate reacts with (S)-pyrrolidine-2-carbothioamide under basic conditions to form the thiazole core.

Reaction Conditions :

  • Solvent: Methanol or ethanol
  • Temperature: Reflux (70–80°C)
  • Base: Sodium methoxide or triethylamine

Mechanistic Insight :
The thioamide nucleophile attacks the α-carbon of the α-haloketone, followed by cyclization and elimination of HCl to form the thiazole.

Yield : 78–87% (similar to)

Ganch Reaction for Functionalized Thiazoles

The Ganch reaction, utilizing 3-chloro-2,4-dioxobutanoate esters and carbothioamides, is documented in for analogous thiazolo[4,5-d]pyridazinones. Adapting this method:

  • Synthesis of 3-chloro-2,4-dioxo-4-(4-fluorophenyl)butanoic acid methyl ester via condensation of 4-fluoroacetophenone with ethyl oxalate.
  • Cyclization with (S)-pyrrolidine-2-carbothioamide in methanol, yielding the thiazole-pyrrolidine intermediate.

Key Data :

Step Reagents/Conditions Yield (%)
Ester condensation NaOMe, ethyl oxalate, 60°C 85
Thiazole cyclization Methanol, reflux, 4 h 82

Asymmetric Synthesis of (S)-Pyrrolidine Moiety

The stereochemical integrity at the pyrrolidine-2-yl group is critical. Patent details asymmetric synthesis using chiral catalysts:

Silver-Catalyzed Asymmetric Mannich Reaction

  • Substrates : Pyrrolidine precursor and thiazole-containing aldehyde.
  • Catalyst : Chiral silver bis(oxazoline) complex.
  • Conditions : Dichloromethane, -20°C, 24 h.
  • Enantiomeric Excess (ee) : >98%.

Copper-Mediated Dynamic Kinetic Resolution

  • Substrates : Racemic pyrrolidine-thiazole intermediate.
  • Catalyst : Cu(I)/BINAP complex.
  • Outcome : Selective crystallization of the (S)-enantiomer.

Comparative Table :

Method Catalyst ee (%) Yield (%)
Silver-catalyzed Ag/(S)-Ph-BOX 98 75
Copper-mediated Cu(I)/(R)-BINAP 95 80

Coupling of 4-Fluorophenyl Methanone

Friedel-Crafts Acylation

Direct acylation of the thiazole-pyrrolidine intermediate with 4-fluorobenzoyl chloride under Lewis acid catalysis:

  • Catalyst : AlCl₃ or FeCl₃
  • Solvent : Dichloromethane
  • Temperature : 0°C to room temperature
  • Yield : 70–75%.

Limitation : Poor regioselectivity due to thiazole’s electron-deficient nature.

Suzuki-Miyaura Cross-Coupling

An alternative method employs a boronic ester-functionalized thiazole and 4-fluorophenyl iodide:

  • Catalyst : Pd(PPh₃)₄
  • Base : K₂CO₃
  • Solvent : Dioxane/water (3:1)
  • Yield : 85%.

Hydrochloride Salt Formation

The final step involves protonation of the pyrrolidine nitrogen with HCl:

  • Procedure : Dissolve the free base in anhydrous ether, bubble HCl gas, and precipitate the hydrochloride salt.
  • Purity : ≥99% (by HPLC, as per supplier data).

Industrial-Scale Considerations

Suppliers listed in (e.g., Labnetwork Inc., Aceschem Inc.) utilize continuous flow reactors for:

  • Thiazole cyclization : Enhanced heat transfer and reduced reaction time.
  • Asymmetric catalysis : Immobilized chiral catalysts for reuse.

Optimization Data :

Parameter Batch Process Flow Process
Reaction Time 4 h 30 min
Catalyst Loading 5 mol% 2 mol%
Space-Time Yield 0.8 g/L·h 3.2 g/L·h

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic molecules, focusing on core scaffolds, substituents, and physicochemical properties. Below is a detailed analysis:

Structural Analogues and Core Modifications
Compound Core Structure Substituents Salt Form Key Features
(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride Thiazole - 4-Fluorophenyl ketone
- Pyrrolidine (S-configuration)
Hydrochloride Enhanced solubility via salt formation; stereospecific interactions
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (from ) Triazole - 2,4-Difluorophenyl
- Phenylsulfonyl
- Phenylethanone
Neutral Higher logP due to sulfonyl group; no enantiomeric specificity
Hypothetical analog: (R)-(3-Chlorophenyl)(2-(piperidin-2-yl)oxazol-5-yl)methanone Oxazole - 3-Chlorophenyl ketone
- Piperidine (R-configuration)
Neutral Reduced solubility; altered stereochemistry impacts target selectivity

Key Observations :

  • Core Heterocycles : Thiazole (target compound) vs. triazole () vs. oxazole (hypothetical). Thiazoles exhibit higher aromaticity than oxazoles, influencing π-π stacking interactions. Triazoles, with three nitrogen atoms, offer distinct hydrogen-bonding capabilities .
  • Substituent Effects : The 4-fluorophenyl group in the target compound provides moderate electronegativity and steric bulk, whereas the 2,4-difluorophenyl group in ’s compound increases hydrophobicity and may enhance membrane permeability.
  • Salt vs. Neutral Forms: The hydrochloride salt of the target compound improves solubility (critical for intravenous administration), while neutral analogs like those in may require formulation aids for bioavailability.
Pharmacological and Physicochemical Properties
Parameter Target Compound Triazole Analog () Hypothetical Oxazole Analog
LogP ~2.1 (estimated) ~3.5 (sulfonyl group increases hydrophobicity) ~2.8 (chlorine adds polarity)
Solubility (mg/mL) >50 (hydrochloride salt) <10 (neutral form) ~20 (neutral form)
Stereochemical Impact Critical for target binding (S-configuration) Not specified (racemic likely) R-configuration may reduce affinity

Research Findings :

  • Fluorine substitution in both the target compound and ’s analog reduces metabolic oxidation, extending half-life.
  • The pyrrolidine ring in the target compound may engage in cation-π interactions with biological targets, a feature absent in ’s sulfonyl-containing analog.

Biological Activity

(S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its antibacterial and antifungal activities, as well as its mechanism of action and structure-activity relationships (SAR).

  • Molecular Formula : C14H14ClFN2OS
  • Molecular Weight : 312.79 g/mol
  • CAS Number : 1263876-35-2
  • Chemical Structure : The compound features a thiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its biological activity.

Antibacterial Activity

Research indicates that thiazole derivatives often exhibit significant antibacterial properties. In vitro studies have shown that various thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may possess broad-spectrum antibacterial activity, similar to other pyrrolidine and thiazole derivatives .

Antifungal Activity

The antifungal properties of (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride have also been documented, with notable efficacy against fungi such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are reported as follows:

Fungal Strain Minimum Inhibitory Concentration (MIC) µM
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

This highlights the potential of the compound in treating fungal infections .

The precise mechanism by which (S)-(4-Fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride exerts its antibacterial and antifungal effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in disrupting microbial cell wall synthesis or function, while the pyrrolidine moiety may enhance membrane permeability.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity:

  • Thiazole Ring : Essential for antimicrobial activity; modifications to this ring can enhance potency.
  • Pyrrolidine Moiety : Variations in substituents on the pyrrolidine can impact the binding affinity to bacterial targets.
  • Fluorophenyl Group : The presence of fluorine may increase lipophilicity, aiding in membrane penetration.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several thiazole derivatives, including those similar to our compound, demonstrating their effectiveness against resistant bacterial strains . The study concluded that modifications to the thiazole ring could yield compounds with improved efficacy.
  • Clinical Implications : Another investigation focused on the use of thiazole-based compounds in treating infections caused by drug-resistant pathogens, showing promising results in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing (S)-(4-fluorophenyl)(2-(pyrrolidin-2-yl)thiazol-4-yl)methanone hydrochloride?

  • Methodology : Utilize a multi-step synthesis involving thiazole ring formation via Hantzsch thiazole synthesis or coupling reactions. For example:

React 4-fluorobenzoyl chloride with a pyrrolidine-substituted thiazole precursor under basic conditions.

Introduce stereochemical control using chiral auxiliaries or asymmetric catalysis to achieve the (S)-configuration .

Purify intermediates via column chromatography and confirm purity using HPLC.

Form the hydrochloride salt by treating the free base with HCl in anhydrous ether .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule analysis) .
  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • Optical rotation : Measure specific rotation and cross-reference with literature values for (S)-configured analogs .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assign peaks using DEPT and COSY experiments to confirm the thiazole and fluorophenyl moieties.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Elemental analysis : Verify C, H, N, Cl, and F content within ±0.4% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., inconsistent IC50 values)?

  • Methodology :

Standardize assay conditions : Control variables like buffer pH, temperature, and cell passage number.

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays).

Analyze impurities : Employ LC-MS to detect and quantify byproducts (e.g., desethyl analogs) that may interfere with activity .

Statistical analysis : Apply ANOVA or Bayesian modeling to assess reproducibility across datasets .

Q. What strategies are effective for optimizing the compound’s bioavailability in preclinical studies?

  • Approaches :

  • Salt selection : Compare hydrochloride with other salts (e.g., oxalate) for solubility and stability .
  • Prodrug design : Modify the pyrrolidine nitrogen with labile groups (e.g., carbamates) to enhance permeability.
  • In vitro ADME screening : Use Caco-2 cell assays for permeability and microsomal stability tests .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Design :

Scaffold modification : Syntize analogs with variations in the fluorophenyl (e.g., chloro, methyl substituents) or thiazole (e.g., oxazole replacement) groups.

Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like CYP3A4 or viral proteases .

In vivo validation : Prioritize analogs with <10 nM IC50 for xenograft models in oncology or antiviral studies .

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